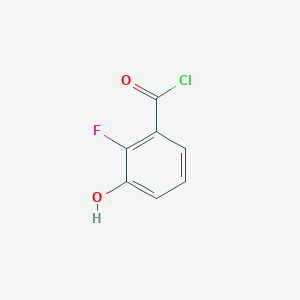

3-FLUORO-4-METHYLBENZAMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.

Synthesis Analysis

The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.

Molecular Structure Analysis

The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.

Chemical Reactions and Properties

Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).

Applications De Recherche Scientifique

Radiosynthesis and PET Imaging

Positron Emission Tomography Ligand Development : A study focused on developing a novel PET ligand, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. This compound demonstrated promising in vitro and in vivo binding to mGluR1, making it a potential tool for in vivo evaluation of mGluR1 in various neurological conditions (Yamasaki et al., 2011).

Imaging for Metabotropic Glutamate Receptor : Another study evaluated the utility of [18F]FITM, a similar compound, as a PET ligand for imaging mGluR1 in rat and monkey brains. This study found high uptake of the radioactivity in various brain regions, suggesting its utility in determining the regional distribution and density of mGluR1 (Yamasaki et al., 2012).

Chemical Synthesis and Modification

Iron-Catalyzed Fluorination : A study described a mild, iron-catalyzed fluorination process of benzylic, allylic, and unactivated C-H bonds. N-fluoro-2-methylbenzamides underwent chemoselective fluorine transfer to yield fluorides. This method demonstrates broad substrate scope and functional group tolerance (Groendyke et al., 2016).

Intramolecular Hydrogen Bonding in Arylamide Oligomers : A computational and experimental study on ortho-fluoro- and ortho-chloro-N-methylbenzamide demonstrated that the -F substituent can be used to fine-tune the rigidity of the oligomer backbone, affecting its shape and flexibility (Galan et al., 2009).

Pharmacological Evaluation

Novel GPR52 Agonists : The design and synthesis of 4-azolyl-benzamide derivatives as novel GPR52 agonists, including compounds with 3-fluoro-5-(trifluoromethyl)benzyl and 2-methylbenzamide, were explored for their potential in treating psychiatric disorders (Tokumaru et al., 2017).

Synthesis of Androgen Receptor Antagonists : A study on the synthesis of MDV3100, a potent androgen receptor antagonist, involved the synthesis of intermediates like 4-amino-2-fluoro-N-methylbenzamide, demonstrating the role of fluoro-benzamides in medicinal chemistry (Zhi-yu, 2012).

Sigma Receptor Ligands for PET Imaging : Research on fluorinated halobenzamides, including 4-fluoro-substituted benzamides, has shown high affinity for sigma-1 receptors, indicating their potential use in PET imaging to study tissues containing these receptors (Dence et al., 1997).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

Numéro CAS |

175277-86-8 |

|---|---|

Nom du produit |

3-FLUORO-4-METHYLBENZAMIDE |

Formule moléculaire |

C8H9FN2O |

Poids moléculaire |

168.17 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)